Home > Products > Screening Compounds P107848 > Duloxetine IMpurity 13
Duloxetine IMpurity 13 -

Duloxetine IMpurity 13

Catalog Number: EVT-14038124
CAS Number:
Molecular Formula: C26H23NO4S
Molecular Weight: 445.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Duloxetine Impurity 13 is a specific impurity associated with the pharmaceutical compound duloxetine hydrochloride, which is primarily used as an antidepressant and for the management of generalized anxiety disorder. The chemical structure of duloxetine hydrochloride is (S)-(+)-N,N-dimethyl-3-(1-naphthoxy)-3-(thiophen-2-yl)propylamine hydrochloride. This impurity is significant in pharmaceutical formulations as it can affect the efficacy and safety of the final drug product. Understanding its source, classification, and impact on drug quality is essential for pharmaceutical development and regulatory compliance.

Source and Classification

Duloxetine hydrochloride is synthesized through various chemical processes, during which impurities like Duloxetine Impurity 13 can form. These impurities are classified based on their origin, which may include degradation products, by-products from synthesis, or contaminants from raw materials or manufacturing processes. The presence of impurities can influence the pharmacological profile of the drug, necessitating rigorous analysis and control measures in drug formulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Duloxetine Impurity 13 typically involves several chemical reactions during the production of duloxetine hydrochloride. One common method includes:

  1. Starting Materials: The synthesis often begins with precursor compounds that undergo various transformations.
  2. Chemical Reactions: Key reactions may involve alkylation, reduction, and hydrolysis steps, where specific reagents such as sodium borohydride or Lewis acids are employed.
  3. Purification Techniques: After synthesis, purification methods like column chromatography are used to isolate Duloxetine Impurity 13 from the reaction mixture.

For instance, a method described in patents outlines a multi-step synthesis process that includes heating and filtration to yield high-purity products with minimal waste .

Molecular Structure Analysis

Structure and Data

Duloxetine Impurity 13 has a specific molecular structure that can be elucidated using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry. The structural formula includes various functional groups that contribute to its chemical behavior.

  • Molecular Formula: The exact molecular formula for Duloxetine Impurity 13 can vary based on its specific structure but generally includes carbon, hydrogen, nitrogen, and oxygen atoms.
  • Spectroscopic Data: Analytical techniques provide valuable data for identifying the structure:
    • NMR spectra reveal chemical environments of hydrogen and carbon atoms.
    • Mass spectrometry helps determine molecular weight and fragmentation patterns.
Chemical Reactions Analysis

Reactions and Technical Details

Duloxetine Impurity 13 can participate in various chemical reactions depending on its functional groups. Common reactions include:

  1. Hydrolysis: Involves the reaction with water leading to the breakdown of certain bonds.
  2. Oxidation-Reduction: Transformation involving changes in oxidation states.
  3. Alkylation Reactions: Adding alkyl groups to form new compounds.

The technical details of these reactions often require controlled conditions such as temperature and pH to ensure desired outcomes while minimizing further impurity formation .

Mechanism of Action

Process and Data

  • Process: It inhibits the reuptake of serotonin and norepinephrine in the brain, enhancing mood regulation.
  • Data: Clinical studies indicate that impurities like Duloxetine Impurity 13 could potentially alter pharmacokinetics or pharmacodynamics if present in significant amounts .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Duloxetine Impurity 13 exhibits specific physical and chemical properties:

  • Physical State: Typically exists as a solid at room temperature.
  • Solubility: May vary based on solvent type; commonly analyzed in organic solvents like methanol or acetonitrile.
  • Melting Point: Specific melting points can be determined through differential scanning calorimetry or thermogravimetric analysis.

These properties are crucial for understanding how the impurity behaves during storage, formulation, and administration .

Applications

Scientific Uses

Duloxetine Impurity 13 is primarily used in research settings to:

  1. Quality Control: Assess the purity of duloxetine hydrochloride formulations through analytical methods such as High-Performance Liquid Chromatography (HPLC).
  2. Stability Studies: Investigate how impurities affect the stability of duloxetine over time under various conditions.
  3. Regulatory Compliance: Ensure adherence to pharmaceutical standards by monitoring impurity levels in drug products.

The characterization of impurities like Duloxetine Impurity 13 is critical for maintaining drug quality and safety standards in pharmaceutical development .

Introduction to Duloxetine Impurity 13 in Pharmaceutical Context

Duloxetine hydrochloride, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), contains various process-related impurities that arise during its multi-step synthesis. Among these, Duloxetine Impurity 13 (Chemical Name: N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate; CAS No. 116817-12-0) represents a critical analytical marker with significant regulatory implications. This oxalate salt derivative has the molecular formula C~21~H~23~NO~5~S and molecular weight of 401.48 g/mol, structurally characterized as a positional isomer or intermediate side-product in duloxetine synthesis [1] [6] [7]. Its detection and quantification are essential for ensuring the quality and safety of duloxetine hydrochloride drug products.

Role of Process-Related Impurities in Drug Development

Process-related impurities like Duloxetine Impurity 13 originate from:

  • Incomplete reactions during nucleophilic substitution between naphthol and thiophene intermediates
  • Esterification side reactions between duloxetine’s amine group and residual solvents/catalysts
  • Oxidative coupling under acidic storage conditions [5] [10]

Table 1: Key Characteristics of Duloxetine Impurity 13

PropertySpecification
Chemical NameN,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine oxalate
Molecular FormulaC~21~H~23~NO~5~S
Molecular Weight401.48 g/mol
CAS Number116817-12-0
Structure TypeOxalate salt of duloxetine isomer
Synthetic OriginAlkylation side reactions

Suppliers like SynZeal and Simson Pharma offer this impurity as a reference standard at >98% purity, accompanied by comprehensive Certificates of Analysis (CoA) detailing chromatographic purity and spectroscopic validation data [1] [6]. These standards enable precise method validation for impurity detection at levels as low as 0.05% relative to duloxetine’s peak area in HPLC analyses, aligning with ICH Q3B thresholds for unidentified impurities [5].

Regulatory Significance of Impurity Profiling in Duloxetine Hydrochloride Formulations

Recent FDA recalls of duloxetine products due to nitrosamine impurities highlight the critical importance of rigorous impurity control [2]. In November 2023, Rising Pharmaceuticals recalled 233,003 bottles of duloxetine capsules after detecting N-nitroso-duloxetine above interim limits of 600 ng/day—a potential carcinogen formed during storage or manufacturing [2] [3]. While Impurity 13 itself is not a nitrosamine, its presence indicates suboptimal process control that may correlate with higher risks of mutagenic impurity formation.

Regulatory bodies enforce strict limits:

  • EMA and FDA: Require identification and quantification of all impurities >0.10%
  • USP/EP monographs: Specify duloxetine-related compound C (free base of Impurity 13) as a monitored impurity
  • ICH Q3A(R2): Classifies duloxetine as a high-dose drug (>2g/day), mandating tighter impurity thresholds [5] [7]

Table 2: Regulatory Thresholds for Duloxetine Impurities

Regulatory GuidelineIdentification ThresholdQualification Threshold
ICH Q3A(R2)0.10%0.15%
USP <1086>0.05%0.10%
EMA Nitrosamine Policy26.5 ng/day (NDEA-equivalent risk)1,500 ng/day (TTC)

The analytical method described by Raman et al. employs reversed-phase HPLC with UV detection (230 nm) and a C18 column, capable of resolving Impurity 13 from duloxetine and its positional isomers with resolution factors >2.0 [5]. This method is validated for specificity, accuracy (98-102%), and precision (RSD <2%), making it suitable for stability studies and batch release testing.

Classification and Origin of Duloxetine Impurity 13 in Synthetic Pathways

Duloxetine Impurity 13 is classified as:

  • Process-related impurity: Forms during synthesis
  • Positional isomer: Arises from O-alkylation regiochemistry variations
  • Salt form: Oxalate counterion enhances crystallinity for isolation [6] [7]

Its formation mechanism involves:

  • Esterification Pathway: Under acidic conditions, duloxetine’s tertiary amine group reacts with oxalic acid contaminants, yielding the oxalate salt via nucleophilic addition-elimination. Kinetic studies show this reaction accelerates at temperatures >40°C and humidity >75% RH [8].
graph LRA[Duloxetine Free Base] -->|Reaction with Oxalic Acid| B(Proton Transfer)B --> C[Ionic Pair Formation]C --> D[Crystallization]D --> E[Impurity 13 Oxalate Salt]
  • Isomerization Pathway: During the final coupling step between 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol and 1-fluoronaphthalene, incomplete stereochemical control generates O-alkylated regioisomers. The oxalate salt preferentially crystallizes from polar solvents like ethyl acetate/methanol mixtures, facilitating its isolation [4] [10].

Table 3: Synthetic Origin and Detection of Duloxetine Impurity 13

Synthetic StepFormation ConditionsAnalytical Detection Method
Alkylation (Step 3)pH <4.0, polar protic solventsHPLC R~t~ = 8.2 min (C18 column)
Salt Formation (Final)Oxalic acid contaminationFT-IR: 1720 cm⁻¹ (C=O ester peak)
Storage/StabilityHigh humidity, heat stress1H NMR: Triplet at 5.10 ppm (CH-O)

Structural differentiation from duloxetine is confirmed via:

  • FT-IR Spectroscopy: Shows distinctive C=O stretch at 1720 cm⁻¹ (oxalate ester) vs. duloxetine’s absence of carbonyl peaks
  • 1H NMR: Exhibits a characteristic triplet at 5.10 ppm for the methine proton (-CH-OC(O)-), upfield-shifted from duloxetine’s 6.19 ppm signal due to electronic environment changes [5] [10]
  • Mass Spectrometry: ESI-MS m/z 298.2 [M+H]⁺ (free base) and 401.2 [M]⁺ (oxalate salt) with diagnostic fragments at m/z 144 (naphthyl ion) and 171 (thiophene-aminoalkyl chain) [10]

Properties

Product Name

Duloxetine IMpurity 13

IUPAC Name

2-[methyl-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)carbamoyl]benzoic acid

Molecular Formula

C26H23NO4S

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C26H23NO4S/c1-27(25(28)20-11-4-5-12-21(20)26(29)30)16-15-23(24-14-7-17-32-24)31-22-13-6-9-18-8-2-3-10-19(18)22/h2-14,17,23H,15-16H2,1H3,(H,29,30)

InChI Key

QYWSULHSCQVWPV-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.